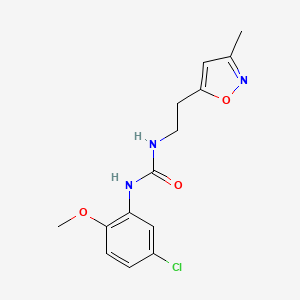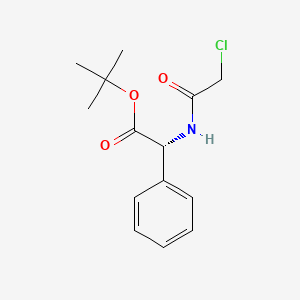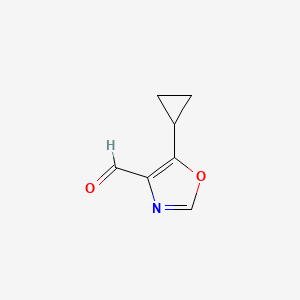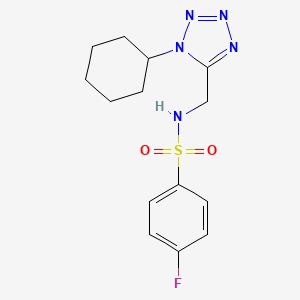![molecular formula C14H17NO2 B2622674 N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]prop-2-enamide CAS No. 2411201-04-0](/img/structure/B2622674.png)
N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]prop-2-enamide, also known as compound 1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been found to have multiple biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]prop-2-enamide 1 involves the inhibition of certain enzymes and proteins that are involved in various cellular processes. It has been found to inhibit the activity of histone deacetylase (HDAC) enzymes, which play a role in the regulation of gene expression. Additionally, N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]prop-2-enamide 1 has been found to inhibit the activity of protein kinase C (PKC), which is involved in various cellular signaling pathways.
Biochemical and Physiological Effects:
Compound 1 has been found to have multiple biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells and inhibit their growth. It has also been found to increase the levels of acetylated histones, which can lead to changes in gene expression. Furthermore, N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]prop-2-enamide 1 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]prop-2-enamide 1 in lab experiments is its specificity towards certain enzymes and proteins, which allows for targeted inhibition. Additionally, N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]prop-2-enamide 1 has been shown to have low toxicity in vitro. However, one limitation is the lack of in vivo studies, which limits our understanding of its potential applications in vivo.
Future Directions
For research include investigating its potential applications in the treatment of cancer and neurodegenerative diseases, as well as studying its effects on other cellular processes and signaling pathways.
Synthesis Methods
Compound 1 has been synthesized using various methods, including the reaction of 2-(2,3-dihydro-1H-inden-5-yloxy)ethanol with propargyl bromide and subsequent reaction with propargylamine. Another method involves the reaction of 2-(2,3-dihydro-1H-inden-5-yloxy)ethanol with propargylamine and subsequent reaction with propargyl bromide. These methods have been optimized to achieve high yields of N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]prop-2-enamide 1.
Scientific Research Applications
Compound 1 has been found to have potential applications in the field of medicine. It has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has also been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]prop-2-enamide 1 has been shown to have anti-inflammatory effects and can potentially be used in the treatment of inflammatory diseases.
properties
IUPAC Name |
N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-2-14(16)15-8-9-17-13-7-6-11-4-3-5-12(11)10-13/h2,6-7,10H,1,3-5,8-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTLMGMPMXNBBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCOC1=CC2=C(CCC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-bromo-N-[4-fluoro-3-(morpholine-4-sulfonyl)phenyl]pyridine-2-carboxamide](/img/structure/B2622592.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2622593.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2622596.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2622597.png)


![2-(4-fluorophenyl)-7-(methylamino)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2622601.png)
![2,8-Dimethyl-6-nitro-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B2622604.png)

![N-[cyano(2-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B2622606.png)

